(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a fused bicyclic core with a sulfanyl group at position 6 (4-chlorophenyl substituent) and a methoxyamine group at position 3. Its Z-configuration ensures distinct stereoelectronic properties, influencing reactivity and biological activity .
Properties
IUPAC Name |
(Z)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c1-18-15-8-11-12(16-13-17(11)6-7-19-13)20-10-4-2-9(14)3-5-10/h2-8H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPUUMECGJAJH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine involves multiple steps. One common synthetic route includes the reaction of 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine involves its interaction with specific molecular targets and pathways. It has been found to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic processes . This interaction leads to the modulation of gene expression and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Core Flexibility : Replacement of the imidazo[2,1-b]thiazole core with thiadiazole or triazole rings (e.g., ) reduces planarity, altering binding affinity to enzymes like cytochrome P450 .
Key Observations :
- The target compound’s synthesis likely parallels methods for imidazo[2,1-b]thiazole derivatives, utilizing nucleophilic substitution or condensation under mild conditions (e.g., K2CO3/MeOH) .
- Microwave-assisted synthesis (e.g., ) could improve reaction efficiency compared to conventional reflux, reducing time from hours to minutes .
Table 3: Activity Comparisons
Key Observations :
- Imidazo[2,1-b]thiazoles generally exhibit broader antifungal activity than thiadiazoles, likely due to enhanced membrane interaction .
- The absence of a sulfonamide group in the target compound may limit COX-2 inhibition compared to benzenesulfonamide hybrids .
Physicochemical Properties
Table 4: Molecular Properties
Key Observations :
- The target compound’s high LogP (3.8) suggests superior lipid bilayer penetration compared to triazol-thiazole hybrids (LogP: 2.5–3.5) .
Biological Activity
(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant properties. This article delves into the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime. It has a molecular formula of C12H8ClN3OS2 and a molecular weight of 294.77 g/mol. The structure features a thiazole ring linked to an imidazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for several thiazole compounds demonstrating potent antitumor activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound 13 | U251 (glioblastoma) | <10 |
The presence of electron-donating groups on the phenyl ring significantly enhances the activity of these compounds by improving their interaction with cellular targets .
Anticonvulsant Activity
Thiazole-based compounds have also shown promise in treating seizures. A study evaluated a series of thiazole derivatives for their anticonvulsant properties using the pentylenetetrazole (PTZ) model:
| Compound | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|
| Compound A | 15.0 | 100 |
| Compound B | 20.0 | 75 |
The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant efficacy .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antitumor Mechanism : The compound likely induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways.
- Anticonvulsant Mechanism : It may enhance GABAergic transmission or inhibit excitatory neurotransmission, thereby stabilizing neuronal activity during seizures.
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A patient with refractory epilepsy showed significant improvement after being treated with a thiazole derivative similar to this compound.
- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a marked reduction in cell viability compared to controls.
Q & A
Basic: What are the recommended synthetic routes for (Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine, and what key reaction parameters influence yield?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Cyclization : Reacting 4-chlorophenylthiol derivatives with imidazo[2,1-b][1,3]thiazole precursors under basic conditions. For example, cyclocondensation with sodium hydroxide or potassium iodide (as in thiadiazole synthesis ).
- Schiff base formation : Condensation of an imine (e.g., methoxyamine) with a carbonyl-containing intermediate, similar to methods used in thiazolidinone synthesis .
- Critical parameters : Solvent choice (e.g., DMF for cyclization ), temperature (reflux conditions ), and stoichiometry of reagents (e.g., 1:1 molar ratio for amine-aldehyde coupling ). Yield optimization may require iterative adjustments to reaction time and purification techniques (e.g., recrystallization from DMF-acetic acid mixtures ).
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing Z/E isomerism .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Definitive confirmation of stereochemistry and molecular geometry, as demonstrated in studies of similar imidazo-thiazole derivatives .
- IR spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm for the imine moiety ).
Advanced: How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of the Z-isomer?
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation by stabilizing transition states through dipole interactions .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) to direct regioselectivity, as seen in thiazole cyclization .
- Temperature control : Lower temperatures (0–25°C) may reduce thermal isomerization, preserving Z-configuration .
- Monitoring : Real-time HPLC or TLC to track isomer ratios during synthesis .
Advanced: What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values in anticancer assays)?
Methodological Answer:
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound purity (>95% by HPLC ).
- Solubility optimization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Mechanistic studies : Compare target binding affinity via radioligand assays (e.g., kinase inhibition profiling ) to differentiate on-target vs. off-target effects.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl ) to isolate SAR trends.
Basic: What in vitro biological screening models are appropriate for initial evaluation of this compound?
Methodological Answer:
- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, A549) with cisplatin as a reference .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase ) at 1–100 µM concentrations.
Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel liability .
- MD simulations : Assess membrane permeability by modeling interactions with lipid bilayers .
Basic: What are the documented stability challenges for this compound, and how are they addressed?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Hydrolytic instability : Avoid aqueous buffers at pH >8, as the imine moiety may hydrolyze .
- Oxidation : Add antioxidants (e.g., BHT) to solid samples and purge solutions with nitrogen .
Advanced: How does the electronic nature of substituents (e.g., 4-chlorophenyl vs. methoxy) influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving target binding (e.g., covalent inhibition of cysteine proteases ).
- Electron-donating groups (e.g., OCH) : Increase solubility but may reduce membrane permeability .
- SAR studies : Compare analogs with halogenated, alkyl, or aryl substituents via IC correlation matrices .
Basic: What purification techniques are recommended for isolating high-purity samples?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 to 1:1) .
- Recrystallization : DMF/ethanol mixtures (1:5 v/v) to remove polymeric byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: What mechanistic insights explain contradictory results in reactive oxygen species (ROS) modulation studies?
Methodological Answer:
- Assay interference : Fluorescent probes (e.g., DCFH-DA) may react directly with the compound, requiring validation via ESR spectroscopy .
- Dose-dependent effects : Biphasic ROS induction (antioxidant at low doses, pro-oxidant at high doses) observed in thiazole derivatives .
- Cell-type specificity : Variances in endogenous antioxidant defenses (e.g., glutathione levels in cancer vs. normal cells ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
